molecular formula C9H5BrFNO2 B1530094 2-(2-Bromo-4-cyano-6-fluorophenyl)acetic acid CAS No. 1805591-22-3

2-(2-Bromo-4-cyano-6-fluorophenyl)acetic acid

Cat. No.: B1530094
CAS No.: 1805591-22-3
M. Wt: 258.04 g/mol
InChI Key: GRJXLMQAPHFTGV-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-cyano-6-fluorophenyl)acetic acid is a synthetic organic compound characterized by its bromo, cyano, and fluoro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Bromination and Cyanation: Starting with a suitable phenyl compound, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. Subsequent cyanation can be performed using copper(I) cyanide.

  • Fluorination: Fluorination can be achieved using reagents like Selectfluor or xenon difluoride.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-4-cyano-6-fluorophenyl)acetic acid can undergo various types of chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, aqueous conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether.

  • Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Alcohols, amines.

  • Substitution: Alkylated products, phenyl derivatives.

Scientific Research Applications

2-(2-Bromo-4-cyano-6-fluorophenyl)acetic acid has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Bromo-4-cyano-6-fluorophenyl)acetic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the biological context and the specific target.

Comparison with Similar Compounds

  • 2-(2-Chloro-4-cyano-6-fluorophenyl)acetic acid

  • 2-(2-Bromo-4-fluoro-6-methylphenyl)acetic acid

  • 2-(2-Iodo-4-cyano-6-fluorophenyl)acetic acid

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Properties

IUPAC Name

2-(2-bromo-4-cyano-6-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO2/c10-7-1-5(4-12)2-8(11)6(7)3-9(13)14/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJXLMQAPHFTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CC(=O)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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